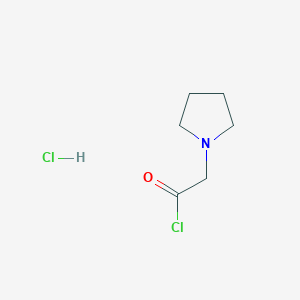
1-Pyrrolidineacetyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidineacetyl chloride hydrochloride is a chemical compound with the molecular formula C6H10ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-Pyrrolidineacetyl chloride hydrochloride typically involves the reaction of pyrrolidine with acetyl chloride in the presence of a suitable catalyst. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Pyrrolidineacetyl chloride hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-Pyrrolidineacetic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under certain conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like ammonia for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Pyrrolidineacetyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineacetyl chloride hydrochloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the acyl chloride group, which is highly electrophilic. The compound can modify proteins and other biomolecules, affecting their function and interactions.
Comparison with Similar Compounds
1-Pyrrolidineacetyl chloride hydrochloride can be compared with other acyl chlorides and pyrrolidine derivatives:
Acetyl Chloride: Unlike acetyl chloride, this compound has a pyrrolidine ring, which imparts different reactivity and properties.
Pyrrolidine: While pyrrolidine itself is a simple amine, the acyl chloride derivative has enhanced reactivity due to the presence of the acyl chloride group.
Other Pyrrolidine Derivatives: Compounds like 1-Pyrrolidineacetic acid and 1-Pyrrolidineacetamide share structural similarities but differ in their chemical reactivity and applications.
Properties
Molecular Formula |
C6H11Cl2NO |
|---|---|
Molecular Weight |
184.06 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C6H10ClNO.ClH/c7-6(9)5-8-3-1-2-4-8;/h1-5H2;1H |
InChI Key |
FXEAGDBAXGKYIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















